molecular formula C7H11Cl2FN2O B14043838 (R)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride

(R)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B14043838
M. Wt: 229.08 g/mol
InChI Key: QYOWDHWVUGGOJO-ILKKLZGPSA-N
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Description

®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoropyridine moiety, and an ethan-1-ol backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoropyridine-2-carbaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a secondary amine.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or de-fluorinated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated pyridine moiety can be used in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions.

Medicine

In medicine, ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological disorders.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other agricultural products.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluoropyridine moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(5-chloropyridin-2-yl)ethan-1-ol dihydrochloride
  • 2-amino-2-(5-bromopyridin-2-yl)ethan-1-ol dihydrochloride
  • 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride

Uniqueness

®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to target proteins.

Properties

Molecular Formula

C7H11Cl2FN2O

Molecular Weight

229.08 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9FN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1

InChI Key

QYOWDHWVUGGOJO-ILKKLZGPSA-N

Isomeric SMILES

C1=CC(=NC=C1F)[C@H](CO)N.Cl.Cl

Canonical SMILES

C1=CC(=NC=C1F)C(CO)N.Cl.Cl

Origin of Product

United States

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